An In-depth Technical Guide to Linadryl H (4-(2-benzhydryloxyethyl)morpholine hydrochloride) and its Analogue Diphenhydramine
An In-depth Technical Guide to Linadryl H (4-(2-benzhydryloxyethyl)morpholine hydrochloride) and its Analogue Diphenhydramine
Disclaimer: Publicly available scientific literature and database information on "Linadryl H," identified as 4-(2-benzhydryloxyethyl)morpholine hydrochloride, is limited. To provide a comprehensive technical guide that fulfills the core requirements of this request, this document will focus on the available data for Linadryl H and supplement it with extensive information on its close structural and functional analogue, Diphenhydramine. Diphenhydramine is a well-characterized first-generation antihistamine, and its properties are informative for understanding the probable biological activities of Linadryl H.
Introduction
Linadryl H is the hydrochloride salt of 4-(2-benzhydryloxyethyl)morpholine.[1] It belongs to the class of ethanolamine ethers, which is also the class of the widely known antihistamine, Diphenhydramine. The primary structural difference between Linadryl H and Diphenhydramine lies in the terminal amine group. Linadryl H incorporates a morpholine ring, whereas Diphenhydramine possesses a dimethylamine moiety. The morpholine ring is a common feature in centrally active compounds, known to influence properties such as receptor binding, solubility, and metabolic stability.[2]
Given the scarcity of detailed pharmacological data for Linadryl H, this guide will leverage the extensive knowledge base of Diphenhydramine to infer its likely mechanism of action, signaling pathways, and relevant experimental methodologies. This comparative approach will provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially investigating Linadryl H.
Chemical Structure and Properties
The fundamental physicochemical properties of a compound are critical for its formulation and biological activity. Below is a summary of the available data for Linadryl hydrochloride and a comparative summary for Diphenhydramine hydrochloride.
Table 1: Chemical and Physical Properties of Linadryl hydrochloride
| Property | Value | Reference |
| IUPAC Name | 4-(2-benzhydryloxyethyl)morpholine;hydrochloride | [3] |
| Synonyms | Linadryl hydrochloride, A 446 hydrochloride | [3] |
| CAS Number | 5928-69-8 | [3] |
| Molecular Formula | C19H24ClNO2 | [3] |
| Molecular Weight | 333.8 g/mol | [3] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| LogP | Not specified |
Table 2: Chemical and Physical Properties of Diphenhydramine hydrochloride
| Property | Value | Reference |
| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine;hydrochloride | [4][5] |
| Synonyms | Benadryl, Dimedrol hydrochloride | [5] |
| CAS Number | 147-24-0 | [4][5] |
| Molecular Formula | C17H22ClNO | [3][4] |
| Molecular Weight | 291.82 g/mol | [3][6] |
| Appearance | White, odorless, crystalline powder | [6] |
| Solubility | Freely soluble in water and alcohol | [6] |
| Melting Point | 168-172 °C | |
| LogP | 3.27 | [7] |
Pharmacology and Mechanism of Action (Based on Diphenhydramine)
Diphenhydramine's primary mechanism of action is as an inverse agonist at histamine H1 receptors.[8][9] It also exhibits significant anticholinergic (antimuscarinic) and other pharmacological effects.
Histamine is a key mediator of allergic and inflammatory responses. Upon release from mast cells and basophils, it binds to H1 receptors on various cell types, including those in respiratory smooth muscles, vascular endothelium, and the central nervous system (CNS).[8] This binding triggers a cascade of events leading to allergy symptoms such as itching, sneezing, increased vascular permeability, and smooth muscle contraction.[10][11]
Diphenhydramine crosses the blood-brain barrier and binds to H1 receptors, but instead of just blocking histamine, it acts as an inverse agonist. This means it stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine.[8][9] This action effectively reverses the effects of histamine on capillaries and reduces the symptoms of allergic reactions.[8][9] Its action on H1 receptors in the CNS is also responsible for its sedative side effect.[8][12]
References
- 1. Morpholine, 4-(2-(diphenylmethoxy)ethyl)- | C19H23NO2 | CID 22215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenhydramine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 8. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benadryl.com [benadryl.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
